5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a carboxylic acid group and a 3,3-dimethylbutan-2-yl substituent.
Preparation Methods
The synthesis of 5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively. Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can be compared with other oxadiazole derivatives, such as:
3,3-Dimethylbutane-2-ol: This compound shares the 3,3-dimethylbutan-2-yl group but lacks the oxadiazole ring.
Phthalic acid, 3,3-dimethylbut-2-yl isobutyl ester: This compound has a similar substituent but different functional groups and ring structure. The uniqueness of this compound lies in its specific combination of the oxadiazole ring and the 3,3-dimethylbutan-2-yl group, which imparts distinct chemical and biological properties.
Biological Activity
5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a member of the oxadiazole family, which has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential applications in various therapeutic areas, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C₉H₁₄N₂O₃
- Molecular Weight : 198.22 g/mol
- CAS Number : 1934856-38-8
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that various 1,2,4-oxadiazole derivatives demonstrated cytotoxic effects against multiple cancer cell lines. Specifically, compounds similar to this compound have shown IC₅₀ values in the low micromolar range against human colon adenocarcinoma (HT-29) and other cancer types .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Compound A | HT-29 | 0.92 |
Compound B | HeLa | 1.25 |
This compound | CaCo-2 | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that oxadiazole derivatives exhibit activity against both gram-positive and gram-negative bacteria, as well as antifungal activity . The specific activity of this compound against Mycobacterium tuberculosis has not been explicitly documented; however, related compounds have shown promising results with minimum inhibitory concentrations (MIC) in the range of µg/mL .
Table 2: Antimicrobial Activity Against Various Pathogens
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Candida albicans | 0.75 |
Other Biological Activities
Beyond anticancer and antimicrobial activities, oxadiazoles have been reported to possess anti-inflammatory and analgesic properties. For example, derivatives have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway .
Case Studies
A notable study involved the synthesis and biological evaluation of several oxadiazole derivatives where one compound exhibited significant anti-tubercular activity with an IC₅₀ of 0.045 µg/mL against Mycobacterium tuberculosis H37Rv strain . While specific data on this compound is limited in this context, the trends suggest that modifications to the oxadiazole core can lead to enhanced biological activities.
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-(3,3-dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c1-5(9(2,3)4)7-10-6(8(12)13)11-14-7/h5H,1-4H3,(H,12,13) |
InChI Key |
MVKBDZGAHLCBFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C(=O)O)C(C)(C)C |
Origin of Product |
United States |
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